(R,R)-Methyl-DUPHOS

Asymmetric Hydrogenation Chiral Amino Acid Synthesis Enantioselective Catalysis

As the only ligand with documented 12 kg-scale success in Pfizer's candoxatril synthesis (>99% ee, 95% yield), (R,R)-Methyl-DUPHOS delivers 93–99.4% ee across enamide, dehydroamino acid, and itaconate substrates—substantially outperforming BPE and earlier diphosphines. Its C₂-symmetric phenylene-bridged scaffold ensures reproducible enantioselectivity without iterative ligand screening. Ideal for β-branched α-amino acid production, this ligand minimizes chiral purification costs and maximizes process throughput. Procure with confidence: the benchmark DuPHOS ligand for scalable asymmetric hydrogenation.

Molecular Formula C18H28P2
Molecular Weight 306.4 g/mol
CAS No. 147253-67-6
Cat. No. B118569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-Methyl-DUPHOS
CAS147253-67-6
Molecular FormulaC18H28P2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C
InChIInChI=1S/C18H28P2/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16-/m1/s1
InChIKeyAJNZWRKTWQLAJK-KLHDSHLOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R,R)-Methyl-DUPHOS (CAS 147253-67-6) | C₂-Symmetric Chiral Bisphospholane Ligand for Asymmetric Hydrogenation Catalysis


(R,R)-Methyl-DUPHOS [CAS 147253-67-6], chemically 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene, is a privileged C₂-symmetric chiral diphosphine ligand belonging to the DuPHOS family developed by M.J. Burk in 1991 [1]. Its structure features two electron-rich, conformationally rigid 2,5-dimethylphospholane rings bridged by a 1,2-phenylene backbone, creating a highly defined chiral pocket around a coordinated metal center (typically Rh or Ru) [2]. This ligand is primarily employed in catalytic asymmetric hydrogenation of prochiral enamides, dehydroamino acid derivatives, β-keto esters, and itaconates to produce enantiomerically enriched building blocks for pharmaceuticals and fine chemicals [3].

Why (R,R)-Methyl-DUPHOS Cannot Be Generically Substituted with Other Chiral Diphosphines or BPE Ligands


Generic substitution of (R,R)-Methyl-DUPHOS with other chiral diphosphine ligands—including its own structural analogs within the DuPHOS family, the closely related BPE ligands, or earlier-generation diphosphines such as DIOP or DIPAMP—is not scientifically valid due to profound differences in enantioselectivity, catalyst activity, substrate scope, and process robustness that are dictated by the ligand's unique combination of phenylene-bridged rigidity, specific alkyl substitution (methyl vs. ethyl vs. isopropyl), and the resultant steric and electronic environment around the metal center [1]. The rigid 1,2-phenylene bridge in DuPHOS constrains the phospholane rings into a fixed geometry, providing superior enantiocontrol compared to the more flexible ethylene bridge of BPE ligands, while the specific methyl substitution on the phospholane 2,5-positions generates a steric profile that is empirically optimized for a distinct set of industrially relevant substrates—most notably β,β-disubstituted dehydroamino acids, itaconates, and the candoxatril intermediate—where alternative ligands have consistently failed to achieve comparable yields and enantiomeric excesses [2][3].

Quantitative Evidence Guide for (R,R)-Methyl-DUPHOS: Validated Performance Differentiation vs. Comparator Ligands


Superior Enantioselectivity in Hydrogenation of β,β-Disubstituted Dehydroamino Acids

In the catalytic asymmetric hydrogenation of β,β-disubstituted dehydroamino acid derivatives—a challenging substrate class due to steric hindrance—(R,R)-Me-DuPHOS delivers 99.4% enantiomeric excess (ee), outperforming the structurally analogous Me-BPE ligand (98.6% ee) and dramatically exceeding the performance of earlier-generation diphosphines including BuTRAP (88% ee), DiPAMP (55% ee), and [2,2]-PHANEPHOS (51% ee) [1].

Asymmetric Hydrogenation Chiral Amino Acid Synthesis Enantioselective Catalysis

Validated Industrial-Scale Process: 12 kg Candoxatril Intermediate Synthesis with >99% ee and 95% Yield

In a direct head-to-head process development study for the synthesis of a pivotal glutarate intermediate for Pfizer's drug candoxatril, the cationic (R,R)-Me-DuPHOS-Rh catalyst achieved >99% ee and 95% isolated yield on a validated 12 kg reaction scale, whereas earlier catalyst systems employing BINAP with rhodium gave only 78% ee at 2 bar H₂ and 68% ee at 3.5 bar, and ruthenium-BINAP systems suffered from problematic substrate isomerization [1][2]. The DuPHOS-based process successfully circumvented the alkene isomerization side reaction that plagued BINAP catalysts and demonstrated robust, reproducible performance at multi-kilogram production scale [2].

Process Chemistry Pharmaceutical Manufacturing Asymmetric Hydrogenation

Rigidity-Driven Enantioselectivity: Me-DuPHOS (Phenylene Bridge) vs. Me-BPE (Ethylene Bridge)

Comparative studies of DuPHOS and BPE ligand families establish that the phenylene bridge in DuPHOS confers greater conformational rigidity than the ethylene bridge in BPE ligands, directly correlating with superior enantioselectivity across multiple substrate classes [1]. Rh-DuPHOS catalysts consistently achieve 93–99% ee in the hydrogenation of α-dehydroamino acid esters and α-acyloxyacrylates, whereas BPE analogs exhibit lower and more variable selectivity due to increased conformational flexibility that broadens the distribution of transition-state geometries available to the catalyst-substrate complex [2][3]. Computational modeling of [Rh((R,R)-Me-DuPHOS)]⁺-catalyzed enamide hydrogenation reveals a transition-state energy difference corresponding to a theoretical enantiomeric excess of 99.9% (R), a prediction that aligns closely with experimental observations and validates the rigidity-selectivity correlation [4].

Ligand Design Structure-Activity Relationship Asymmetric Catalysis

Methyl Substitution Specificity: Me-DuPHOS vs. Et-DuPHOS Substrate Scope Differentiation

Within the DuPHOS family, the specific methyl substitution at the phospholane 2,5-positions in Me-DuPHOS confers a steric profile that is empirically optimized for distinct substrate classes compared to ethyl-substituted Et-DuPHOS [1]. Me-DuPHOS demonstrates superior performance in the hydrogenation of α-dehydroamino acid esters (93–98% ee) and the industrially critical candoxatril intermediate (>99% ee, 95% yield), whereas Et-DuPHOS is preferentially deployed for N-aroylhydrazone reductions and substrates requiring a larger chiral pocket [2][3]. This substitution-dependent substrate specificity is a direct consequence of the systematic steric tuning enabled by the 2,5-dialkylphospholane architecture and underscores that Me-DuPHOS and Et-DuPHOS are not interchangeable despite sharing the same DuPHOS scaffold [1].

Steric Tuning Ligand Optimization Substrate Specificity

Best Research and Industrial Application Scenarios for (R,R)-Methyl-DUPHOS


Large-Scale Asymmetric Synthesis of β-Branched Chiral Amino Acid Derivatives

For the industrial-scale production of β-branched α-amino acids and their derivatives—critical building blocks for peptide therapeutics and enzyme inhibitors—(R,R)-Me-DuPHOS is the ligand of choice. Its demonstrated 99.4% ee in the hydrogenation of β,β-disubstituted dehydroamino acids substantially exceeds that of Me-BPE (98.6% ee) and earlier diphosphines, directly reducing the cost and complexity of chiral purification [1]. The high catalyst activity and turnover frequency enable economically viable substrate-to-catalyst ratios and process throughput [2].

Process-Scale Manufacturing of Candoxatril and Related Glutarate Pharmaceutical Intermediates

This ligand is uniquely validated for the production of Pfizer's candoxatril intermediate, having been demonstrated on a 12 kg industrial scale to deliver >99% ee and 95% yield [1]. Critically, (R,R)-Me-DuPHOS circumvents the alkene isomerization side reaction that rendered BINAP-based catalysts unviable for this substrate, making it the only ligand with documented, scalable success for this specific pharmaceutical intermediate [2][3]. Procurement for any process targeting candoxatril or structurally analogous glutarate derivatives should prioritize this ligand over unproven alternatives.

High-Throughput Screening and Medicinal Chemistry for Enamide and Dehydroamino Acid Hydrogenation

In medicinal chemistry settings where rapid, high-fidelity synthesis of enantiopure α-amino acid precursors is required, (R,R)-Me-DuPHOS offers a predictable, high-performance baseline. Its C₂-symmetric rigid scaffold consistently delivers 93–99% ee across diverse enamide and dehydroamino acid substrates, enabling chemists to minimize screening time and maximize product purity without iterative ligand optimization [1][2]. This reliability is particularly valuable in lead optimization programs where stereochemical purity directly correlates with biological activity.

Academic Research Requiring Reproducible, High-Enantioselectivity Catalyst Systems

For academic groups publishing in asymmetric catalysis and requiring a well-characterized, commercially available ligand with extensive literature precedent, (R,R)-Me-DuPHOS serves as a benchmark standard. Its performance has been computationally validated (theoretical 99.9% ee from transition-state modeling) and experimentally reproduced across multiple substrate classes and reaction scales, ensuring that research findings are directly comparable to the established DuPHOS literature corpus [1][2].

Technical Documentation Hub

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